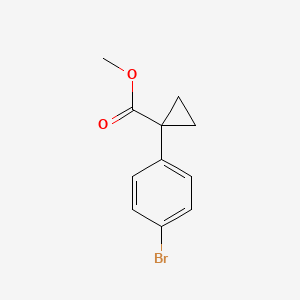
Methyl 1-(4-bromophenyl)cyclopropanecarboxylate
Übersicht
Beschreibung
“Methyl 1-(4-bromophenyl)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 638220-35-6 . Its molecular formula is C11H11BrO2 and it has a molecular weight of 255.11 g/mol . The compound is typically stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 1-(4-bromophenyl)cyclopropanecarboxylate” is a liquid or semi-solid or solid or lump . and is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives and Intermediates
Methyl 1-(4-bromophenyl)cyclopropanecarboxylate and its derivatives serve as key intermediates in synthesizing a wide range of compounds. For instance, (Meijere et al., 2010) explored the synthesis of various 1-cyclopropylcyclopropane derivatives using 1-bromo-1-cyclopropylcyclopropane. These derivatives have potential applications in chemical syntheses. Similarly, (Palani et al., 2002) discussed the synthesis and SAR studies of oximino-piperidino-piperidine amides, emphasizing their role in the treatment of HIV-1 infection, where methyl 1-(4-bromophenyl)cyclopropanecarboxylate could be a critical intermediate.
Biological Activity and Pharmacological Research
The compound has shown relevance in biological and pharmacological research. For example, (Tian et al., 2009) highlighted the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, starting from cyclopropanecarboxylic acid, which showed significant herbicidal and fungicidal activities. Additionally, (Prezzavento et al., 2007) investigated substituted 1-phenyl-2-cyclopropylmethylamines for their affinity to sigma receptors, suggesting a role in neurological research.
Application in Material Science
In material science, derivatives of methyl 1-(4-bromophenyl)cyclopropanecarboxylate have been utilized in polymerization and the development of novel materials. For instance, (Moszner et al., 2003) described the synthesis of methyl 2-(bicyclo[3.1.0]hex-1-yl)acrylate from methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate, illustrating its use in radical homopolymerization and potential in creating polymers with specific properties.
Novel Methodologies in Organic Synthesis
Research has also focused on developing novel methodologies using methyl 1-(4-bromophenyl)cyclopropanecarboxylate. For instance, (Lifchits & Charette, 2008) described a mild procedure for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, showcasing innovative approaches in organic synthesis.
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTJWMPUBJHPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675378 | |
| Record name | Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-bromophenyl)cyclopropanecarboxylate | |
CAS RN |
638220-35-6 | |
| Record name | Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile](/img/structure/B1452655.png)

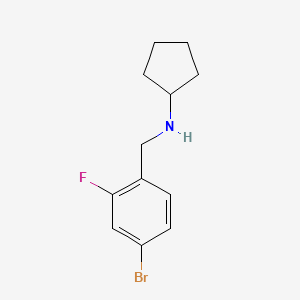
![Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate](/img/structure/B1452658.png)
![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)
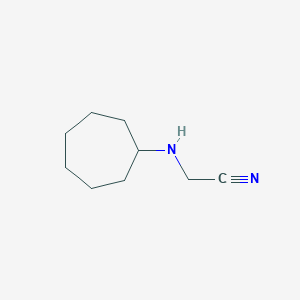
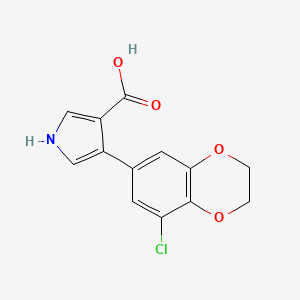
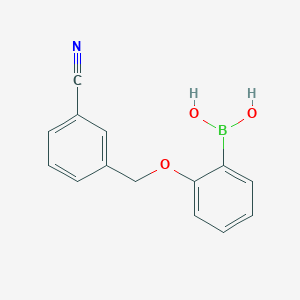


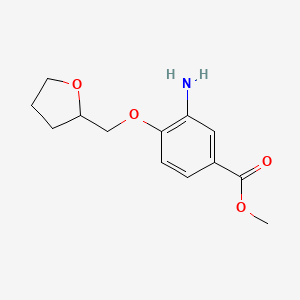
![[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid](/img/structure/B1452672.png)